molecular formula C17H32BrNO2 B1665109 Anisotropine methylbromide CAS No. 80-50-2

Anisotropine methylbromide

Cat. No.: B1665109
CAS No.: 80-50-2
M. Wt: 362.3 g/mol
InChI Key: QSFKGMJOKUZAJM-JXMYBXCISA-M
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Description

Anisotropine methylbromide (CAS 80-50-2) is a quaternary ammonium anticholinergic agent primarily used to relieve gastrointestinal (GI) spasms and inhibit gastric acid secretion. Its molecular formula is C₁₇H₃₂BrNO₂, with a molecular weight of 362.346 g/mol . It is administered orally in 50 mg tablets and functions as a competitive muscarinic receptor antagonist, reducing smooth muscle contractions in the GI tract . Clinical studies highlight its efficacy in managing conditions like peptic ulcers and irritable bowel syndrome, with a noted preference for its peripheral selectivity and reduced central nervous system (CNS) side effects compared to tertiary amines .

Properties

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKGMJOKUZAJM-JXMYBXCISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022612
Record name Anisotropine methylbromide
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Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER
Record name SID855548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES

CAS No.

80-50-2
Record name Anisotropine methylbromide [USAN:INN:JAN]
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Record name Anisotropine methylbromide
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Record name Octatropine methylbromide
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Record name ANISOTROPINE METHYLBROMIDE
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Record name ANISOTROPINE METHYLBROMIDE
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Melting Point

329 °C
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Step 1: Esterification of Tropine

Tropine (C$$8$$H$${15}$$NO), a bicyclic amino alcohol derived from alkaloids, undergoes esterification with di-$$n$$-propyl acetyl chloride in anhydrous pyridine. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of tropine attacks the electrophilic carbonyl carbon of the acetyl chloride.

Reaction Conditions:

  • Solvent: Anhydrous pyridine (100 mL per 11.12 g tropine)
  • Reagent: Di-$$n$$-propyl acetyl chloride (15.64 g per 11.12 g tropine)
  • Temperature: Reflux (≈115°C)
  • Duration: 6 hours
  • Workup: Chloroform extraction followed by washing with 10% HCl and drying over CaSO$$_4$$

The intermediate, di-$$n$$-propyl acetyl tropine hydrochloride, is recrystallized from a chloroform-hexane mixture, yielding a semisolid residue with a melting point of 186°C.

Step 2: Quaternization with Methyl Bromide

The free base of the ester intermediate is dissolved in acetone and treated with excess methyl bromide. The reaction exploits the nucleophilic nature of the tertiary amine in tropine, facilitating alkylation to form the quaternary ammonium salt.

Reaction Conditions:

  • Solvent: Acetone
  • Reagent: Methyl bromide (excess)
  • Temperature: Ambient (crystallization initiates within minutes)
  • Workup: Filtration and recrystallization from acetone

The final product, this compound, is obtained as a white crystalline solid with a melting point of 329°C and a near-quantitative yield.

Optimization and Critical Parameters

Purity and Yield Enhancements

  • Recrystallization: The hydrochloride intermediate’s solubility in chloroform allows for selective purification, minimizing pyridine contamination.
  • Methyl Bromide Stoichiometry: Excess methyl bromide ensures complete quaternization, critical for avoiding residual amine impurities.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Property Value Method
Molecular Formula C$${17}$$H$${32}$$BrNO$$_2$$ High-resolution MS
Molecular Weight 362.35 g/mol Calculated
Melting Point 329°C Differential Scanning Calorimetry
Crystallinity White to off-white solid Visual/XRD

Alternative Synthetic Approaches

While the Endo Pharmaceuticals method remains dominant, patent CN107441091A alludes to modified routes for scale-up production, though details are sparing. Potential variations include:

  • Microwave-Assisted Synthesis: Reduced reaction time for quaternization, though stability of methyl bromide under microwave conditions requires validation.
  • Enzymatic Esterification: Theoretical approaches using lipases for tropine acylation, yet no experimental data exists in public domains.

Industrial-Scale Considerations

Cost Efficiency

  • Tropine Sourcing: Natural extraction from Atropa belladonna versus synthetic production impacts overall cost.
  • Di-$$n$$-propyl Acetyl Chloride Availability: Commercial suppliers (e.g., Sigma-Aldrich) ensure reagent accessibility.

Chemical Reactions Analysis

Reaction Conditions:

ComponentDetails
ReactantsAnisotropine + Methyl bromide
SolventAcetone or organic solvent
TemperatureControlled (exact range unspecified)
YieldNearly quantitative after recrystallization
By-productsMinimal under optimal conditions

The process involves:

  • Methylation : The tertiary amine group of anisotropine undergoes nucleophilic substitution (SN2) with methyl bromide, forming the quaternary ammonium center .

  • Crystallization : The product precipitates in acetone, yielding white crystals with a melting point of 329°C .

Substitution Reactions

As a quaternary ammonium compound, this compound primarily participates in substitution reactions :

Key Features:

  • Nucleophilic Displacement : The bromide ion (Br⁻) can be replaced by other nucleophiles (e.g., hydroxide, chloride) in SN2 mechanisms .

  • Steric Effects : The bulky tropine ester group creates steric hindrance, favoring SN2 over elimination (E2) pathways .

Example Reaction:

Anisotropine methylbromide+OHAnisotropine hydroxide+Br\text{this compound} + \text{OH}^- \rightarrow \text{Anisotropine hydroxide} + \text{Br}^-

Hydrolysis

The compound undergoes enzymatic hydrolysis in vivo, primarily in the liver:

Metabolic Pathway:

ParameterDetails
EnzymeEsterases
Site of ActionHepatic tissue
ProductsTropine derivative + 2-propylvaleric acid
Bioavailability ImpactHydrolysis contributes to its short duration of action .

Stability and Degradation

This compound demonstrates stability under standard conditions but degrades under extreme pH or heat:

Degradation Products:

  • Thermal Decomposition : Above 329°C, decomposition yields volatile brominated compounds and carbonaceous residues .

  • Acidic/Basic Hydrolysis : Rapid breakdown in strongly acidic (pH < 2) or alkaline (pH > 10) environments, releasing tropine and methyl bromide .

Comparative Reactivity

Compared to other anticholinergics:

CompoundReactivity ProfileKey Difference
Atropine Ester hydrolysis (non-quaternary)Higher systemic absorption
Homatropine MB Similar substitution reactionsGreater ocular vs. GI specificity.
Ipratropium Quaternary ammonium with limited hydrolysisInhalation-specific use

Industrial and Laboratory Handling

Scientific Research Applications

Chemistry

Anisotropine methylbromide serves as a reagent in organic synthesis, particularly in the study of quaternary ammonium compounds. Its unique chemical properties allow researchers to explore various reaction mechanisms and synthesize related compounds.

Biology

In biological research, this compound has been investigated for its effects on the gastrointestinal system. It inhibits the muscarinic actions of acetylcholine, leading to decreased motility and secretory activity in the gastrointestinal tract. This property has made it a subject of study for potential treatments of gastrointestinal disorders.

Medicine

Historically, this compound was introduced as an adjunct treatment for peptic ulcers in the 1960s. Its applications include:

  • Antispasmodic Effects : It reduces spasms in the gastrointestinal tract, making it useful for treating conditions like irritable bowel syndrome.
  • Adjunct Therapy : It has been used alongside antacids or histamine H₂-receptor antagonists to further reduce gastric acid secretion and delay gastric emptying .

Case Study 1: Antisecretory Effects

A double-blind crossover study evaluated the nocturnal antisecretory effects of this compound on gastric secretion. The results demonstrated that high doses significantly reduced acid secretion without major side effects on heart rate or blood pressure, indicating its potential for nighttime therapy in peptic ulcer disease .

Case Study 2: Gastrointestinal Spasm Relief

Another study compared the efficacy of this compound with belladonna alkaloids and phenobarbital in relieving gastrointestinal spasms. The findings suggested that this compound provided effective relief comparable to traditional treatments .

Comparative Data Table

Compound NamePrimary UseMechanism of ActionSpecificity
This compoundAntispasmodicMuscarinic receptor antagonistGastrointestinal tract
AtropineAnticholinergicMuscarinic receptor antagonistBroader systemic effects
ScopolamineAnticholinergicMuscarinic receptor antagonistCNS effects
Homatropine MethylbromideOphthalmicMuscarinic receptor antagonistEye and respiratory system

Mechanism of Action

Anisotropine methylbromide exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It binds to muscarinic receptors, blocking the action of acetylcholine, which leads to reduced motility and secretory activity in the gastrointestinal system .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Pharmacological Profiles

The table below summarizes key differences between anisotropine methylbromide and structurally or functionally related anticholinergics:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Receptor Affinity (IC₅₀) Key Clinical Findings
This compound C₁₇H₃₂BrNO₂ 362.346 80-50-2 162.5 nM (WKY-E), 170.3 nM (SHR-E) Equivalent efficacy to belladonna alkaloids with fewer side effects (e.g., dry mouth, blurred vision) .
Homatropine Methylbromide C₁₆H₂₂BrNO₃* 368.26 80-49-9 Not reported Limited comparative data; used for GI spasms but less studied in head-to-head trials .
Belladonna Alkaloids (Atropine) C₁₇H₂₃NO₃ 289.37 51-55-8 ~1–10 nM (muscarinic receptors) Effective but associated with high rates of adverse effects (e.g., tachycardia, CNS disturbances) .
Propantheline Bromide C₂₃H₃₀BrNO₃ 448.40 50-34-0 ~5–20 nM (muscarinic receptors) Longer duration of action but higher risk of urinary retention and constipation .
2.2 Efficacy and Tolerability
  • Anisotropine vs. Belladonna Alkaloids :
    A 1966 double-blind crossover study by King demonstrated that this compound achieved comparable relief of GI spasms to belladonna alkaloids (e.g., atropine) but with significantly fewer systemic side effects (e.g., dry mouth: 12% vs. 28%; blurred vision: 5% vs. 18%) . This is attributed to its quaternary ammonium structure, which limits blood-brain barrier penetration, reducing CNS toxicity .

  • Anisotropine vs. Homatropine Methylbromide :
    Homatropine methylbromide shares structural similarities but lacks robust clinical data. Evidence suggests it is less potent in receptor binding, though direct comparative studies are absent .

  • Anisotropine vs. Propantheline Bromide: Propantheline, another quaternary ammonium anticholinergic, has a longer half-life but a higher incidence of anticholinergic adverse effects (e.g., urinary retention) due to stronger muscarinic receptor affinity .
2.3 Pharmacokinetic Considerations
  • Absorption and Metabolism :
    this compound’s quaternary structure results in poor oral bioavailability (~10–20%), necessitating higher doses for therapeutic effect. However, this also minimizes systemic toxicity .

Biological Activity

Anisotropine methylbromide, also known as octatropine methylbromide, is a quaternary ammonium compound primarily recognized for its role as a muscarinic antagonist. Initially introduced in the 1960s as an adjunct treatment for peptic ulcers, its clinical use has diminished due to the advent of more effective therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

  • Molecular Formula : C17_{17}H32_{32}BrNO2_2
  • Molar Mass : 362.352 g/mol
  • CAS Number : 80-50-2

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, M3, and M5 subtypes. This inhibition leads to a decrease in the action of acetylcholine on smooth muscle and exocrine glands, resulting in various physiological effects:

  • Reduced gastrointestinal motility : Inhibits peristalsis and secretory activity.
  • Antisecretory effects : Decreases gastric acid secretion and salivary production.
  • Relaxation of smooth muscle : Exhibits a relaxant effect on bile ducts and urinary bladder.

The compound's pharmacological profile indicates that smaller doses primarily inhibit secretions and cause pupil dilation, while larger doses are necessary to achieve significant reductions in gastrointestinal motility and urinary tract activity .

Pharmacokinetics

  • Bioavailability : Approximately 10% to 25% when administered orally.
  • Absorption : Gastrointestinal absorption is poor and irregular.
  • Metabolism : Primarily hepatic via enzymatic hydrolysis.
  • Elimination Route : Exact elimination half-life remains unspecified.

Efficacy in Peptic Ulcer Treatment

  • Double-Blind Study on Nocturnal Gastric Secretion :
    • A study investigated the antisecretory effects of this compound at graded doses. Results indicated a significant reduction in nocturnal gastric secretion compared to placebo .
  • Combination Therapy Evaluation :
    • A trial involving 40 outpatients with endoscopically confirmed duodenal ulcers assessed the efficacy of this compound combined with sulglycotide salt versus placebo. The findings suggested that this combination was less effective than anticipated for ulcer treatment .
  • Diazepam Interaction Study :
    • Research explored the protective activity of diazepam in conjunction with this compound against experimental gastric mucosal damage. The results highlighted a potential synergistic effect that warrants further investigation .

Summary of Biological Activities

Activity Description
Muscarinic AntagonismBlocks acetylcholine at mAChRs, reducing GI motility and secretions
Antisecretory EffectsDecreases gastric acid secretion and salivary output
Smooth Muscle RelaxationRelaxes bile ducts and urinary bladder
Dose DependencySmaller doses inhibit secretions; larger doses affect motility

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Anisotropine methylbromide in academic research?

  • Answer : Synthesis should follow established protocols for quaternary ammonium compounds, such as alkylation of tropine derivatives with methyl bromide. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (≥98%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR). For reproducibility, include detailed reaction conditions (e.g., solvent, temperature, molar ratios) and cross-validate results with mass spectrometry (MS) .

Q. How can researchers design in vitro assays to evaluate the anticholinergic activity of this compound?

  • Answer : Use isolated tissue preparations (e.g., guinea pig ileum) to measure competitive inhibition of acetylcholine-induced contractions. Include dose-response curves with atropine as a positive control. Validate results using radioligand binding assays targeting muscarinic receptors (e.g., M3 subtype specificity). Ensure statistical power by triplicate measurements and account for solvent effects .

Q. What analytical techniques are critical for assessing batch-to-batch consistency in this compound purity?

  • Answer : Implement reversed-phase HPLC with UV detection (λ = 210 nm) and a C18 column. System suitability criteria should include resolution ≥2.5 between this compound and degradation products (e.g., demethylated analogs). Quantify impurities using reference standards and adhere to pharmacopeial guidelines (e.g., USP-NF) for acceptance thresholds (total impurities ≤1.0%) .

Advanced Research Questions

Q. How can epigenetic regulation by this compound be investigated using bacterial methylome mapping?

  • Answer : Utilize Single-Molecule Real-Time sequencing (SMRT-seq) to map DNA methylation motifs (e.g., CAAAAA) in bacterial isolates treated with this compound. Compare methylomes using bioinformatics tools (e.g., REBASE database) and correlate with phenotypic changes (e.g., sporulation efficiency, biofilm formation). Validate findings with CRISPR-Cas9 knockout strains of methyltransferases (MTases) .

Q. What strategies resolve contradictions in TLR4-dependent immune modulation studies involving this compound?

  • Answer : Employ isogenic bacterial strains with modified lipid A structures (Table 1 in ) to isolate TLR4 signaling effects. Use TLR4-knockout murine models (C57BL/6 background) to confirm pathway specificity. Combine transcriptomic data (RNA-seq) with cytokine profiling (e.g., TNF-α ELISA) to distinguish direct vs. indirect immune effects .

Q. How should multi-omics data be integrated to study this compound’s impact on host-pathogen interactions?

  • Answer : Design longitudinal studies pairing methylome (SMRT-seq), transcriptome (RNA-seq), and metabolome (LC-MS) datasets from infected host tissues. Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify hub genes or metabolites linked to bacterial virulence. Validate using genetic complementation assays in in vivo models (e.g., mouse colonization) .

Q. What experimental controls are essential for ensuring reproducibility in this compound pharmacokinetic studies?

  • Answer : Include vehicle controls (e.g., saline) to account for solvent toxicity. Use stable isotope-labeled analogs (e.g., ¹³C-Anisotropine) as internal standards in LC-MS/MS plasma assays. Monitor tissue distribution in multiple organs (liver, kidney, brain) and apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Methodological Guidance for Data Analysis

Q. How can researchers address variability in this compound’s bioactivity across different cell lines?

  • Answer : Perform power analysis to determine sample size requirements. Normalize data to housekeeping genes (e.g., GAPDH) and include replicate experiments across independent cell passages. Use Bland-Altman plots to assess agreement between technical and biological replicates .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Answer : Apply mixed-effects models to handle repeated measures and missing data. For non-linear responses, use Hill equation fitting or Bayesian hierarchical models. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisotropine methylbromide
Reactant of Route 2
Reactant of Route 2
Anisotropine methylbromide

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